molecular formula C20H22N2O3 B12796955 (Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate CAS No. 98992-04-2

(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate

Cat. No.: B12796955
CAS No.: 98992-04-2
M. Wt: 338.4 g/mol
InChI Key: SMSCYFAFDKESFH-UHFFFAOYSA-N
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Description

(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a carbamate group. It is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate typically involves the reaction of cyano(3-phenoxyphenyl)methyl chloride with N-(3-methylbutyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, temperature control, and product isolation is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Studied for its effects on insect physiology and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antiparasitic agent.

    Industry: Widely used in agriculture as an insecticide to protect crops from pests.

Mechanism of Action

The compound exerts its effects primarily through interaction with the nervous system of insects. It targets sodium channels in nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mechanism is similar to other pyrethroid insecticides, which disrupt normal nerve function and result in the death of the pest.

Comparison with Similar Compounds

Similar Compounds

    Esfenvalerate: Another synthetic pyrethroid insecticide with a similar mechanism of action.

    Fenvalerate: Shares structural similarities and is used for similar applications in pest control.

Uniqueness

(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Its effectiveness and stability make it a preferred choice in various applications compared to its analogs.

Properties

CAS No.

98992-04-2

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] N-(3-methylbutyl)carbamate

InChI

InChI=1S/C20H22N2O3/c1-15(2)11-12-22-20(23)25-19(14-21)16-7-6-10-18(13-16)24-17-8-4-3-5-9-17/h3-10,13,15,19H,11-12H2,1-2H3,(H,22,23)

InChI Key

SMSCYFAFDKESFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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